Cas no 60498-57-9 (Benzenamine, 3-chloro-N-methyl-2-nitro-)

Benzenamine, 3-chloro-N-methyl-2-nitro- 化学的及び物理的性質
名前と識別子
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- Benzenamine, 3-chloro-N-methyl-2-nitro-
- 3-chloro-N-methyl-2-nitroaniline
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- インチ: InChI=1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
- InChIKey: ZMBXPFROSLWNDZ-UHFFFAOYSA-N
- ほほえんだ: CNC1=CC=CC(=C1[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 186.01971
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 55.17
Benzenamine, 3-chloro-N-methyl-2-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7431596-5.0g |
3-chloro-N-methyl-2-nitroaniline |
60498-57-9 | 95% | 5.0g |
$1530.0 | 2024-05-24 | |
eNovation Chemicals LLC | Y1257739-100mg |
Benzenamine, 3-chloro-N-methyl-2-nitro- |
60498-57-9 | 95% | 100mg |
$580 | 2025-02-26 | |
Aaron | AR01IEPV-500mg |
Benzenamine, 3-chloro-N-methyl-2-nitro- |
60498-57-9 | 95% | 500mg |
$585.00 | 2025-02-11 | |
A2B Chem LLC | AZ37399-2.5g |
3-Chloro-N-methyl-2-nitroaniline |
60498-57-9 | 95% | 2.5g |
$1124.00 | 2024-04-19 | |
Aaron | AR01IEPV-250mg |
Benzenamine, 3-chloro-N-methyl-2-nitro- |
60498-57-9 | 95% | 250mg |
$322.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1257739-1g |
Benzenamine, 3-chloro-N-methyl-2-nitro- |
60498-57-9 | 95% | 1g |
$815 | 2024-06-05 | |
eNovation Chemicals LLC | Y1257739-100mg |
Benzenamine, 3-chloro-N-methyl-2-nitro- |
60498-57-9 | 95% | 100mg |
$580 | 2025-02-18 | |
Crysdot LLC | CD12056559-1g |
3-Chloro-N-methyl-2-nitroaniline |
60498-57-9 | 97% | 1g |
$842 | 2024-07-24 | |
eNovation Chemicals LLC | Y1257739-500mg |
Benzenamine, 3-chloro-N-methyl-2-nitro- |
60498-57-9 | 95% | 500mg |
$570 | 2024-06-05 | |
Cooke Chemical | BD1940848-1g |
3-Chloro-N-methyl-2-nitroaniline |
60498-57-9 | 97% | 1g |
RMB 3830.40 | 2025-02-21 |
Benzenamine, 3-chloro-N-methyl-2-nitro- 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Benzenamine, 3-chloro-N-methyl-2-nitro-に関する追加情報
Benzenamine, 3-chloro-N-methyl-2-nitro- (CAS No. 60498-57-9): A Comprehensive Overview of Its Applications and Recent Research Findings
Benzenamine, 3-chloro-N-methyl-2-nitro-, with the chemical formula C7H8N2O2 and a CAS number of 60498-57-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatic amines, which have garnered considerable attention due to their versatile applications in medicinal chemistry, agrochemicals, and material science. The structural features of Benzenamine, 3-chloro-N-methyl-2-nitro-, including the presence of a chloro group at the 3-position and a nitro group at the 2-position of the benzene ring, along with an N-methyl substituent, contribute to its unique chemical properties and reactivity.
The synthesis of Benzenamine, 3-chloro-N-methyl-2-nitro- typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of the chloro and nitro groups enhances its utility as an intermediate in the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, while the chloro group can undergo nucleophilic substitution reactions, making it a valuable building block in pharmaceutical synthesis.
In recent years, Benzenamine, 3-chloro-N-methyl-2-nitro- has been extensively studied for its potential applications in drug development. One of the most notable areas of research has been its role as a precursor in the synthesis of bioactive molecules. Researchers have explored its use in creating novel antimicrobial agents, anticancer drugs, and neurological therapeutics. The structural motifs present in this compound have shown promise in interacting with biological targets, thereby influencing various physiological pathways.
A particularly intriguing aspect of Benzenamine, 3-chloro-N-methyl-2-nitro- is its ability to serve as a scaffold for designing molecules with enhanced pharmacological properties. For example, studies have demonstrated that derivatives of this compound exhibit significant activity against certain enzymes implicated in inflammation and pain signaling. The methylamino group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic outcomes.
The impact of these findings on clinical applications is substantial. By leveraging the structural versatility of Benzenamine, 3-chloro-N-methyl-2-nitro-, researchers have been able to develop lead compounds that show promise in preclinical models. These compounds are being further optimized to improve their selectivity, solubility, and metabolic stability. The journey from a simple intermediate like this compound to a potential drug candidate highlights the importance of organic synthesis in modern medicine.
Moreover, the environmental and industrial significance of Benzenamine, 3-chloro-N-methyl-2-nitro- cannot be overstated. Its applications extend beyond pharmaceuticals into materials science, where it serves as a precursor for dyes and polymers. The ability to modify its structure allows for the creation of materials with tailored properties, such as enhanced durability or specific optical characteristics. This dual utility underscores its importance as both a chemical intermediate and a functional material.
The latest research trends indicate that Benzenamine, 3-chloro-N-methyl-2-nitro- will continue to be a focal point for innovation. Advances in green chemistry are driving efforts to develop more sustainable synthetic routes for this compound. Researchers are exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. These innovations not only make the production process more environmentally friendly but also more cost-effective.
In conclusion, Benzenamine, 3-chloro-N-methyl-2-nitro- (CAS No. 60498-57-9) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and functional materials. The ongoing research into this compound promises to yield further insights into its potential uses and contribute to advancements across multiple scientific disciplines.
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